2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the trifluoromethyl group enhances the compound’s pharmacological properties, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiol with an amine in the presence of a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide.
Final Coupling: The final step involves coupling the thiazolidine derivative with N-phenylacetamide under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophilic Substitution Reagents: Trifluoromethyl iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with different functional groups.
Scientific Research Applications
2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide involves:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide .
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide .
Uniqueness
2-[(2Z)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological properties and makes it more effective in various applications .
Properties
Molecular Formula |
C18H14F3N3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)11-5-4-8-13(9-11)23-17-24-16(26)14(27-17)10-15(25)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,22,25)(H,23,24,26) |
InChI Key |
MGHXRNQQRSHYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.